5-Ethoxy-3-(thiophen-2-yl)-3,4-dihydro-2H-pyrrole
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Overview
Description
5-Ethoxy-3-(thiophen-2-yl)-3,4-dihydro-2H-pyrrole is a heterocyclic compound that contains both a pyrrole ring and a thiophene ring. The presence of these rings makes it an interesting compound for various chemical and biological studies. The ethoxy group attached to the pyrrole ring adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-3-(thiophen-2-yl)-3,4-dihydro-2H-pyrrole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2-thiophenecarboxaldehyde and ethylamine in the presence of a suitable catalyst can lead to the formation of the desired compound. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-3-(thiophen-2-yl)-3,4-dihydro-2H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.
Scientific Research Applications
5-Ethoxy-3-(thiophen-2-yl)-3,4-dihydro-2H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Ethoxy-3-(thiophen-2-yl)-3,4-dihydro-2H-pyrrole involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to changes in cellular functions. The exact pathways depend on the context of its use, such as in biological or chemical systems.
Comparison with Similar Compounds
Similar Compounds
- 5-Ethoxy-3-(thiophen-2-yl)pyrrole
- 3-(Thiophen-2-yl)-2H-pyrrole
- 5-Ethoxy-2H-pyrrole
Uniqueness
5-Ethoxy-3-(thiophen-2-yl)-3,4-dihydro-2H-pyrrole is unique due to the presence of both the ethoxy group and the thiophene ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
88221-22-1 |
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Molecular Formula |
C10H13NOS |
Molecular Weight |
195.28 g/mol |
IUPAC Name |
5-ethoxy-3-thiophen-2-yl-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C10H13NOS/c1-2-12-10-6-8(7-11-10)9-4-3-5-13-9/h3-5,8H,2,6-7H2,1H3 |
InChI Key |
RLOGOFNAGQFBGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NCC(C1)C2=CC=CS2 |
Origin of Product |
United States |
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